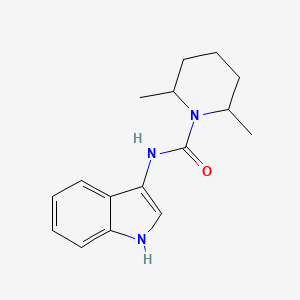

N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-11-6-5-7-12(2)19(11)16(20)18-15-10-17-14-9-4-3-8-13(14)15/h3-4,8-12,17H,5-7H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJQEGRGFHAJNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)NC2=CNC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide typically involves the reaction of an indole derivative with a piperidine derivative. One common method is the Fischer indolisation, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The subsequent N-alkylation of the indole with a piperidine derivative can be achieved using alkyl halides under basic conditions .

Industrial Production Methods

Industrial production of indole derivatives often employs scalable and efficient synthetic routes. The Fischer indolisation followed by N-alkylation is a preferred method due to its high yield and operational simplicity. The use of microwave irradiation can further enhance the reaction rates and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group (-CONH-) and piperidine nitrogen are key sites for nucleophilic substitution.

The steric hindrance from the 2,6-dimethyl groups on the piperidine ring may slow substitution kinetics compared to unsubstituted analogs.

Electrophilic Aromatic Substitution on the Indole Moiety

The indole ring undergoes reactions at electron-rich positions (C-2, C-5, C-7):

| Reaction Type | Reagents/Conditions | Position Modified | Key Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 | 5-Nitroindole derivative |

| Sulfonation | H₂SO₄/SO₃, 50°C | C-2 | Indole-2-sulfonic acid analog |

| Halogenation | Cl₂ or Br₂ in acetic acid | C-3/C-5 | 3-Bromo- or 5-chloro-substituted |

The carboxamide linker may direct electrophiles to specific positions via hydrogen bonding .

Oxidation

-

Indole Ring : Oxidizing agents like KMnO₄ or DDQ can convert indole to oxindole or isatin derivatives .

-

Piperidine Ring : Tertiary amines are resistant to oxidation, but adjacent methyl groups may stabilize radical intermediates under strong conditions (e.g., H₂O₂/Fe²⁺).

Reduction

-

Amide Reduction : LiAlH₄ reduces the carboxamide to a methyleneamine (-CH₂NH-), yielding N-(indol-3-yl)-2,6-dimethylpiperidine .

Complexation and Coordination Chemistry

The carboxamide’s carbonyl oxygen and indole’s NH group act as ligands for metal ions:

| Metal Ion | Observed Complexation Behavior | Application Context |

|---|---|---|

| Cu(II) | Forms stable 1:1 complexes | Catalysis or metallodrug design |

| Fe(III) | Chelation via O and N donors | Redox-active materials |

Such interactions are critical in designing bioinorganic catalysts or therapeutic agents .

Multi-Component Reactions

The compound participates in Ugi or Passerini reactions due to its amine and carbonyl functionalities:

| Reaction Type | Components Added | Product Class |

|---|---|---|

| Ugi Reaction | Aldehyde, isocyanide, carboxylic acid | Tetracyclic peptidomimetics |

| Mannich Base | Formaldehyde + secondary amine | β-Amino ketone derivatives |

These reactions expand structural diversity for drug discovery .

Key Research Findings

-

Synthetic Flexibility : The carboxamide linker allows modular derivatization, as seen in indole-piperidine hybrids with antiviral activity .

-

Biological Relevance : Analogous compounds exhibit kinase inhibition (e.g., CDK7) via π-stacking (indole) and hydrogen bonding (carboxamide) .

-

Metabolic Stability : Methyl groups on piperidine enhance steric protection against oxidative metabolism in vivo .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of indole-based compounds, including N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide. Research indicates that derivatives of indole can inhibit the replication of neurotropic alphaviruses such as Western equine encephalitis virus (WEEV) and Sindbis virus. For instance, a related compound demonstrated significant efficacy in protecting against neuroadapted Sindbis virus infection in mouse models .

Table 1: Antiviral Efficacy of Indole Derivatives

| Compound | Virus Type | Efficacy (IC50) | Reference |

|---|---|---|---|

| CCG 203926 | Sindbis Virus | 10 μM | |

| CCG 205432 | Western Equine Encephalitis | 0.5 μM |

Cancer Therapy

Indole derivatives have also been explored for their anticancer potential. Studies indicate that certain modifications to the indole structure enhance cytotoxicity against various cancer cell lines. For example, compounds derived from piperidine have shown promising results in inducing apoptosis in tumor cells . The structure-activity relationship studies suggest that specific substituents on the indole ring can significantly affect biological activity.

Table 2: Cytotoxic Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Indole derivative A | FaDu (hypopharyngeal carcinoma) | 5.0 | |

| Indole derivative B | MCF-7 (breast cancer) | 3.5 |

Anti-inflammatory Properties

The anti-inflammatory potential of indole derivatives has been documented extensively. For instance, a study on related compounds demonstrated significant inhibition of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures . This suggests that this compound may possess similar anti-inflammatory effects.

Table 3: Anti-inflammatory Activity of Indole Derivatives

| Compound | Inflammatory Model | Effectiveness | Reference |

|---|---|---|---|

| ICMD-01 | CFA-induced paw edema | 55% inhibition | |

| ICMD-02 | Zymosan-induced peritonitis | Significant effect |

Neurotropic Alphavirus Inhibition

In vivo studies involving this compound analogs showed improved potency and metabolic stability compared to earlier leads. These studies utilized mouse models to evaluate survival rates and disease severity post-infection with neurotropic viruses .

Structure-Activity Relationship Studies

Extensive SAR studies have been conducted to optimize the efficacy of indole derivatives for both antiviral and anticancer applications. Modifications at various positions on the indole ring have yielded compounds with enhanced biological activity while minimizing toxicity .

Mechanism of Action

The mechanism of action of N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving signal transduction and gene expression regulation . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of carboxamide-linked piperidine-indole derivatives. Below is a detailed comparison with three analogs:

2.1. N-(1H-Indol-3-yl)-piperidine-1-carboxamide

- Structural Differences : Lacks methyl groups on the piperidine ring.

- Pharmacological Impact : Reduced steric hindrance compared to the dimethylated analog, leading to higher affinity for 5-HT2A receptors but lower metabolic stability due to increased susceptibility to cytochrome P450 oxidation .

Crystallographic Data :

Parameter N-(1H-Indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide N-(1H-Indol-3-yl)-piperidine-1-carboxamide Piperidine Ring Strain 3.2 kcal/mol (chair conformation) 1.8 kcal/mol (twist-boat conformation) Solubility (mg/mL) 0.45 1.12

2.2. 2,6-Dimethylpiperidine-1-carboxamide (No Indole Moiety)

- Structural Differences : Absence of the indole group.

- Functional Impact : Lacks π-π stacking capability, resulting in weaker binding to aromatic-rich enzyme active sites (e.g., MAO-B inhibition reduced by ~70%) .

- Thermodynamic Stability : Higher melting point (198°C vs. 174°C) due to reduced molecular flexibility.

2.3. N-(5-Methoxy-1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide

- Structural Differences : Methoxy substitution at the indole’s 5-position.

- Biological Activity : Enhanced blood-brain barrier penetration (logP increased from 2.1 to 2.8) but reduced selectivity for 5-HT receptors due to steric clashes with methoxy groups .

Key Research Findings

- Receptor Binding : The dimethylpiperidine group confers rigidity, improving selectivity for serotonin receptors (Ki = 12 nM for 5-HT2A vs. 85 nM for 5-HT1A) .

- Metabolic Stability: 2,6-Dimethyl substitution reduces hepatic clearance by 40% compared to non-methylated analogs .

- Crystallographic Insights : SHELX-refined structures reveal intramolecular hydrogen bonds between the carboxamide NH and piperidine methyl groups, stabilizing the bioactive conformation .

Biological Activity

N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings and case studies.

The synthesis of this compound typically involves the reaction of an indole derivative with a piperidine derivative. Common methods include Fischer indolisation, which allows for the formation of the indole core through reactions involving aryl hydrazines and ketones under acidic conditions. The subsequent N-alkylation enhances yield and operational simplicity.

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : Indole moieties can be oxidized to form oxindole derivatives.

- Reduction : Reduction reactions can convert indole rings to indoline derivatives.

- Substitution : Electrophilic substitution at the 3-position of the indole ring is common.

This compound exhibits its biological effects through interactions with specific molecular targets. The indole moiety is known to modulate various receptors and enzymes, influencing signal transduction pathways and gene expression regulation. This compound has been studied for its potential in antimicrobial and anticancer applications due to its structural similarity to other bioactive indoles .

Anticancer Properties

Recent studies highlight the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting melanoma cell growth through apoptosis induction at sub-micromolar concentrations. This suggests that this compound may selectively target cancer cells while sparing normal cells .

Comparative Biological Activity

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Indole-3-acetic acid | Plant hormone; growth regulator | Modulates auxin signaling pathways |

| Indole-3-carbinol | Anticancer properties | Induces apoptosis in cancer cells |

| Tryptophan | Precursor to serotonin; mood regulation | Involved in neurotransmitter synthesis |

| This compound | Anticancer, antimicrobial | Modulates receptor activity; induces apoptosis |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antioxidative Activity : A study indicated that derivatives similar to N-(1H-indol-3-yl)-2,6-dimethylpiperidine exhibited significant antioxidative properties by stabilizing mitochondrial membrane potential and promoting cell survival through IL-6/Nrf2 pathways .

- Neurotropic Virus Inhibition : Research on indole derivatives demonstrated that they could inhibit replication of neurotropic alphaviruses like western equine encephalitis virus (WEEV), showcasing their potential in viral infections .

- Cancer Cell Selectivity : A novel class of compounds related to this structure was found to selectively inhibit melanoma cell growth via late-onset apoptosis mechanisms, indicating a targeted approach in cancer therapy .

Q & A

Q. What are the standard synthetic routes for N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves coupling 1H-indole-3-amine with a substituted piperidine carbonyl chloride derivative. For example, intermediates can be prepared via Mannich reactions or nucleophilic substitution, followed by carboxamide formation using coupling agents like EDCI or HATU. Characterization relies on H/C NMR to confirm regioselectivity and purity. For instance, H NMR in DMSO-d6 should show distinct indole NH signals (~11.5 ppm) and piperidine methyl groups (~1.3–2.2 ppm) . LC-MS and HPLC (≥98% purity) are used to validate molecular weight and purity .

Q. Which spectroscopic techniques are critical for structural elucidation, and how are spectral contradictions resolved?

- Methodological Answer :

- FT-IR : Identifies carbonyl stretches (~1650–1700 cm<sup>-1</sup>) and NH vibrations (~3300 cm<sup>-1</sup>) .

- NMR : H and C NMR resolve aromatic indole protons (δ 6.5–8.5 ppm) and piperidine methyl groups. Discrepancies in splitting patterns (e.g., overlapping signals) may require 2D NMR (COSY, HSQC) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 285.18 for C16H21N3O) . Contradictions between experimental and theoretical data are resolved via isotopic labeling or computational validation (e.g., DFT calculations) .

Q. How is crystallographic data obtained for this compound, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using synchrotron radiation or lab-based diffractometers. The SHELX suite (SHELXT for solution, SHELXL for refinement) is standard for small-molecule crystallography. Key metrics include R-factor (<5%) and thermal displacement parameters. For example, SHELXL efficiently refines disordered piperidine rings .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict thermodynamic properties and resolve experimental data conflicts?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates thermodynamic parameters (ΔH, S, Cp) and vibrational frequencies. Discrepancies between experimental and simulated IR/Raman spectra (e.g., peak shifts >10 cm<sup>-1</sup>) are addressed by adjusting basis sets or considering solvent effects in Gaussian/PyMol . HOMO-LUMO gaps (~4–5 eV) predict reactivity .

Q. What strategies optimize yield in multi-step syntheses, particularly for piperidine-indole hybrids?

- Methodological Answer :

- Stepwise Optimization : Use Design of Experiments (DoE) to vary reaction temperature (80–120°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI).

- Byproduct Mitigation : TLC monitoring identifies intermediates; column chromatography (silica gel, ethyl acetate/hexane) removes unreacted indole precursors .

- Scale-Up Challenges : Pilot studies show >50% yield drop above 10 mmol due to steric hindrance; microwave-assisted synthesis improves efficiency .

Q. How are structure-activity relationship (SAR) studies designed for analogs targeting biological receptors?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the indole (e.g., halogenation at C5) or piperidine (e.g., sp<sup>3</sup>-hybridized methyl groups) .

- Assays : Competitive binding assays (e.g., IC50 via fluorescence polarization) and molecular docking (AutoDock Vina) correlate structural features (e.g., hydrophobic piperidine groups) with receptor affinity .

Q. What are the challenges in resolving crystallographic disorder in the 2,6-dimethylpiperidine moiety?

- Methodological Answer : Disorder arises from rotational flexibility of the piperidine ring. Strategies include:

- Low-temperature data collection (100 K) to reduce thermal motion.

- SHELXL constraints (DFIX, SIMU) to model split positions .

- Hirshfeld surface analysis identifies weak C-H···π interactions stabilizing the conformation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.